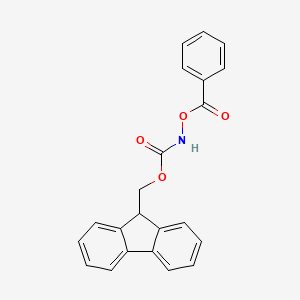

(9H-Fluoren-9-yl)methyl benzoyloxycarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(9H-Fluoren-9-yl)methyl benzoyloxycarbamate is a derivative of fluorene, a polycyclic aromatic hydrocarbon. This compound is often used as a protecting group for amines in organic synthesis, similar to the widely used (9H-Fluoren-9-yl)methoxycarbonyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of (9H-Fluoren-9-yl)methyl benzoyloxycarbamate typically involves the reaction of 9-fluorenylmethanol with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced to its corresponding alcohol or amine derivatives using reducing agents such as lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions, where the benzoyloxycarbamate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed:

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used

Aplicaciones Científicas De Investigación

(9H-Fluoren-9-yl)methyl benzoyloxycarbamate has a wide range of applications in scientific research:

Chemistry: It is used as a protecting group for amines in peptide synthesis, allowing for selective deprotection under mild conditions.

Biology: The compound is utilized in the synthesis of biologically active peptides and proteins.

Medicine: It is employed in the development of peptide-based drugs and therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and advanced materials

Mecanismo De Acción

The mechanism of action of (9H-Fluoren-9-yl)methyl benzoyloxycarbamate involves its role as a protecting group. It temporarily masks the reactivity of amine groups during chemical synthesis, preventing unwanted side reactions. The benzoyloxycarbamate group can be selectively removed under mild conditions, revealing the free amine group for further reactions. This selective deprotection is crucial in the stepwise synthesis of complex molecules such as peptides and proteins .

Comparación Con Compuestos Similares

(9H-Fluoren-9-yl)methoxycarbonyl (Fmoc): Widely used as a protecting group for amines in peptide synthesis.

(9H-Fluoren-9-yl)methanesulfonyl (Fms): Another protecting group for amines, showing promise as an alternative to Fmoc.

Uniqueness: (9H-Fluoren-9-yl)methyl benzoyloxycarbamate is unique due to its specific structure, which allows for efficient protection and deprotection of amine groups under mild conditions. This makes it particularly useful in the synthesis of sensitive peptides and proteins, where harsh conditions could lead to degradation or unwanted side reactions.

Actividad Biológica

(9H-Fluoren-9-yl)methyl benzoyloxycarbamate, commonly referred to as Fmoc-OC, is a compound that has attracted attention in the fields of medicinal chemistry and biochemistry. Its unique structure allows it to function as a protecting group in peptide synthesis, as well as a potential bioactive molecule. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C16H15NO3 |

| IUPAC Name | (9H-Fluoren-9-yl)methyl 2-(benzyloxy)carbamate |

| CAS Number | 1352786-35-6 |

The compound features a fluorenyl group that enhances its stability and lipophilicity, making it suitable for biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The following mechanisms have been identified:

- Enzyme Inhibition : Fmoc-OC has been shown to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular processes, contributing to its potential therapeutic effects.

- Cell Membrane Penetration : The lipophilic nature of the fluorenyl group allows for better penetration through cell membranes, facilitating interaction with intracellular targets.

- Modulation of Protein Function : By acting as a reversible inhibitor or modifier of protein function, Fmoc-OC can influence signaling pathways and gene expression.

Biological Activity and Applications

Research has demonstrated various biological activities associated with this compound:

Anticancer Activity

Studies have indicated that Fmoc-OC exhibits anticancer properties by inducing apoptosis in cancer cells. For instance, a study reported that treatment with Fmoc-OC led to significant cell death in breast cancer cell lines through the activation of caspase pathways .

Antimicrobial Properties

Fmoc-OC has also been evaluated for its antimicrobial activity. Research indicates that it possesses inhibitory effects against several bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Peptide Synthesis

In organic synthesis, this compound is widely used as a protecting group for amino acids during peptide synthesis. Its stability under various reaction conditions makes it a preferred choice among chemists .

Case Studies

- Breast Cancer Cell Line Study : A specific study involving MCF-7 breast cancer cells demonstrated that treatment with Fmoc-OC resulted in a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent.

- Antimicrobial Efficacy Testing : In vitro testing against Staphylococcus aureus showed that Fmoc-OC could inhibit bacterial growth at concentrations as low as 50 µg/mL, indicating its potential use in infection control .

Propiedades

IUPAC Name |

(9H-fluoren-9-ylmethoxycarbonylamino) benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NO4/c24-21(15-8-2-1-3-9-15)27-23-22(25)26-14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-13,20H,14H2,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWMXWAKAFMYNHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)ONC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.